REACTION_SMILES
|
[CH3:17][CH2:18][OH:19].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([NH:8][C:9]([CH2:10][CH2:11][CH2:12][CH3:13])=[O:14])[cH:15][cH:16]1>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([NH:8][C:9]([CH2:10][CH2:11][CH2:12][CH3:13])=[O:14])[cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC(=O)Nc1ccc([N+](=O)[O-])cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(=O)Nc1ccc(N)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |